N,N'-diphenylcarbamimidothioic acid
Description
N,N'-Diphenylcarbamimidothioic acid is a thiourea derivative characterized by a central carbamimidothioic acid core substituted with two phenyl groups. Its molecular structure features a sulfur atom replacing the oxygen in the analogous urea compound, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N,N'-diphenylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSHMCFRCYZTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N'-diphenylcarbamimidothioic acid involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that are carefully controlled to yield the desired compound. These reactions may include steps such as condensation, cyclization, and purification processes to ensure the compound’s purity and efficacy.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to be more efficient and cost-effective. Industrial production methods may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
N,N'-diphenylcarbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.
Scientific Research Applications
N,N'-diphenylcarbamimidothioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of N,N'-diphenylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamimidothioic Acid Derivatives with Sulfonyl and Alkenyl Substituents
A structurally related compound, Carbamimidothioic acid, N-[(4-chlorophenyl)sulfonyl]-N'-2-propen-1-yl- , features a 4-chlorophenylsulfonyl group and a propenyl substituent (). Key differences include:
- Substituent Effects: The sulfonyl group (-SO₂-) is strongly electron-withdrawing, increasing acidity compared to the diphenyl-substituted parent compound.
- Applications : Sulfonyl groups are common in pharmaceuticals and agrochemicals due to their stability; this derivative may serve as a precursor in such syntheses .
Carbamimidothioic Acid with Benzyl Ester and Thioxomethyl Groups
Carbamimidothioic acid, N-methyl-N-phenyl-N'-[[(phenylmethyl)amino]thioxomethyl]-, phenylmethyl ester (CAS: 84919-08-4) includes a benzyl ester and a thioxomethyl group (). Comparisons include:
- Functional Groups: The benzyl ester enhances lipophilicity, improving solubility in organic solvents.
- Steric Hindrance : The bulky benzyl and phenyl groups may hinder nucleophilic attack at the carbamimidothioic core, reducing reactivity compared to the less substituted N,N'-diphenyl derivative.
- Molecular Weight : Higher molar mass (405.58 g/mol) compared to the simpler diphenyl analog suggests differences in diffusion rates in solution-phase reactions .
Carbamimidic Acid Ester with Isopropyl and Nitrobenzyl Groups
Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester (CAS: 2978-11-2) differs in its carbamimidic acid core (lacking sulfur) and nitrobenzyl ester ():
- Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, polarizing the molecule and enhancing electrophilicity at the ester carbonyl. This contrasts with the electron-rich phenyl groups in N,N'-diphenylcarbamimidothioic acid.
- Reactivity : The absence of sulfur reduces thiophilicity but may improve stability under oxidative conditions.
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
